1,4-di(4H-1,2,4-triazol-4-yl)benzene
Overview
Description
1,4-di(4H-1,2,4-triazol-4-yl)benzene is a chemical compound with the molecular formula C10H8N6. It is also known by the name 4,4’-(1,4-Phenylene)bis(4H-1,2,4-triazole). This compound is characterized by the presence of two 1,2,4-triazole rings attached to a benzene ring at the 1 and 4 positions. The compound has a molecular weight of 212.211 g/mol and a density of approximately 1.4 g/cm³ .
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can act as ligands, forming complexes with metal ions . This interaction can lead to changes in the biochemical properties of the target, potentially altering its function .
Biochemical Pathways
It’s known that triazole compounds can interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the solubility of a compound can impact its bioavailability .
Result of Action
It’s known that the interaction of triazole compounds with their targets can lead to a variety of cellular effects, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-di(4H-1,2,4-triazol-4-yl)benzene. Factors such as temperature, pH, and the presence of other molecules can impact the interaction of the compound with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-di(4H-1,2,4-triazol-4-yl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dibromobenzene with sodium azide to form 1,4-diazidobenzene, which is then subjected to a cyclization reaction with hydrazine hydrate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-di(4H-1,2,4-triazol-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
1,4-di(4H-1,2,4-triazol-4-yl)benzene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3-di(4H-1,2,4-triazol-4-yl)benzene: Similar structure but with triazole rings at the 1 and 3 positions.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a single triazole ring attached to a benzoic acid moiety.
Uniqueness
1,4-di(4H-1,2,4-triazol-4-yl)benzene is unique due to its symmetrical structure and the presence of two triazole rings, which enhance its ability to form coordination complexes and interact with various biological targets. This makes it a valuable compound in both chemical and biological research .
Properties
IUPAC Name |
4-[4-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-10(16-7-13-14-8-16)4-3-9(1)15-5-11-12-6-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVOERRBUWBZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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